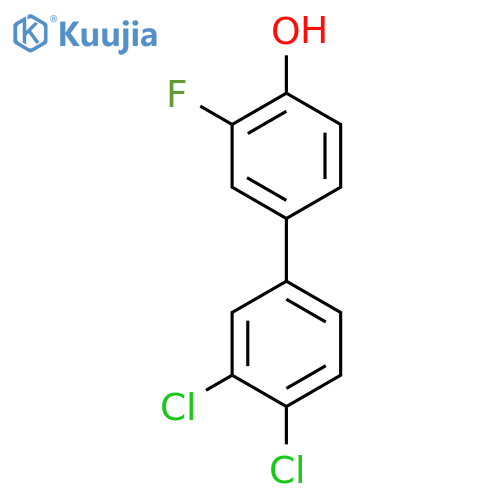

Cas no 1261918-47-1 (4-(3,4-Dichlorophenyl)-2-fluorophenol)

4-(3,4-Dichlorophenyl)-2-fluorophenol 化学的及び物理的性質

名前と識別子

-

- AKOS017558107

- 3',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol

- 1261918-47-1

- 4-(3,4-Dichlorophenyl)-2-fluorophenol, 95%

- 4-(3,4-DICHLOROPHENYL)-2-FLUOROPHENOL

- MFCD18313945

- DTXSID20684447

- 4-(3,4-Dichlorophenyl)-2-fluorophenol

-

- MDL: MFCD18313945

- インチ: InChI=1S/C12H7Cl2FO/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(15)6-8/h1-6,16H

- InChIKey: QXAOFQQSKQXRDE-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 255.9857984Da

- どういたいしつりょう: 255.9857984Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 20.2Ų

4-(3,4-Dichlorophenyl)-2-fluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011000726-500mg |

3',4'-Dichloro-3-fluoro-biphenyl-4-ol |

1261918-47-1 | 97% | 500mg |

863.90 USD | 2021-07-05 | |

| Alichem | A011000726-1g |

3',4'-Dichloro-3-fluoro-biphenyl-4-ol |

1261918-47-1 | 97% | 1g |

1,549.60 USD | 2021-07-05 | |

| abcr | AB319982-5 g |

4-(3,4-Dichlorophenyl)-2-fluorophenol, 95%; . |

1261918-47-1 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| Alichem | A011000726-250mg |

3',4'-Dichloro-3-fluoro-biphenyl-4-ol |

1261918-47-1 | 97% | 250mg |

489.60 USD | 2021-07-05 | |

| abcr | AB319982-5g |

4-(3,4-Dichlorophenyl)-2-fluorophenol, 95%; . |

1261918-47-1 | 95% | 5g |

€1159.00 | 2025-02-21 |

4-(3,4-Dichlorophenyl)-2-fluorophenol 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

4-(3,4-Dichlorophenyl)-2-fluorophenolに関する追加情報

4-(3,4-Dichlorophenyl)-2-fluorophenol: A Comprehensive Overview

4-(3,4-Dichlorophenyl)-2-fluorophenol, also known by its CAS No. 1261918-47-1, is a compound of significant interest in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a phenolic group with a dichloro-substituted aromatic ring and a fluorine atom. The presence of these substituents imparts distinctive chemical properties, making it a valuable molecule in research and development.

The molecular structure of 4-(3,4-Dichlorophenyl)-2-fluorophenol consists of a central benzene ring with hydroxyl (-OH) and fluorine (-F) groups attached at the 2-position. Additionally, the 3 and 4 positions of the benzene ring are substituted with chlorine atoms, creating a dichloro-substituted aromatic system. This arrangement not only enhances the compound's stability but also contributes to its reactivity in various chemical reactions.

Recent studies have highlighted the potential of 4-(3,4-Dichlorophenyl)-2-fluorophenol in the field of pharmacology. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with antiviral and anticancer properties. The compound's ability to act as an intermediate in complex organic reactions has made it a valuable asset in drug discovery pipelines.

In addition to its pharmacological applications, 4-(3,4-Dichlorophenyl)-2-fluorophenol has found utility in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as conductive polymers and organic semiconductors. Recent advancements in nanotechnology have further expanded its potential applications, particularly in the development of sensors and electronic devices.

The synthesis of 4-(3,4-Dichlorophenyl)-2-fluorophenol involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Researchers have optimized various synthetic routes, including Friedel-Crafts acylation and nucleophilic aromatic substitution, to streamline the production process.

The environmental impact of 4-(3,4-Dichlorophenyl)-2-fluorophenol has also been a subject of recent investigations. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial use. These findings are crucial for ensuring sustainable practices in the manufacturing and application of this compound.

In conclusion, 4-(3,4-Dichlorophenyl)-2-fluorophenol, with its CAS No. 1261918-47-1, stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity continue to drive innovative research, positioning it as a key player in the advancement of science and technology.

1261918-47-1 (4-(3,4-Dichlorophenyl)-2-fluorophenol) 関連製品

- 1804793-31-4(2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-acetonitrile)

- 1021220-85-8(N-benzyl-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide)

- 2228132-44-1(methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate)

- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)

- 170590-15-5(L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-)

- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)

- 212778-67-1(3-Phenyl-4-(phenylethynyl)cinnoline)

- 883539-48-8((2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine)

- 2031259-41-1(Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride)

- 1021256-34-7(N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide)